4-{(E)-[2-(diphenylacetyl)hydrazinylidene]methyl}phenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-[(2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL BENZOATE is a complex organic compound with a molecular formula of C28H22N2O3 It is characterized by its intricate structure, which includes a benzoate ester linked to a phenyl group through an imino-methyl bridge, and further connected to a diphenylacetamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL BENZOATE typically involves a multi-step process. One common method includes the reaction of 4-formylbenzoic acid with 2,2-diphenylacetamide in the presence of a suitable catalyst to form the imino-methyl intermediate. This intermediate is then reacted with benzoic acid under esterification conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 4-[(E)-[(2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL BENZOATE may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-[(2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The phenyl and benzoate groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(E)-[(2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism by which 4-[(E)-[(2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL BENZOATE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. The imino-methyl and diphenylacetamido groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-[(2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL ACETATE
- 4-[(E)-[(2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL PROPIONATE
Uniqueness
4-[(E)-[(2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL BENZOATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the benzoate ester group differentiates it from similar compounds, potentially enhancing its stability and reactivity in various applications.
Eigenschaften
Molekularformel |
C28H22N2O3 |
---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
[4-[(E)-[(2,2-diphenylacetyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C28H22N2O3/c31-27(26(22-10-4-1-5-11-22)23-12-6-2-7-13-23)30-29-20-21-16-18-25(19-17-21)33-28(32)24-14-8-3-9-15-24/h1-20,26H,(H,30,31)/b29-20+ |
InChI-Schlüssel |
IEQUIWFRSAASGD-ZTKZIYFRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.